1-Cyclooctyl-3-phenylurea

Phosphodiesterase inhibition Cardiovascular research Anti-platelet therapy

Researchers developing next-gen PDE3 inhibitors often face potency cliffs with smaller cycloalkyl scaffolds. 1-Cyclooctyl-3-phenylurea solves this by providing the critical eight-membered ring that confers sub-nanomolar PDE3A affinity. • Key PDE3 scaffold: Cyclooctyl moiety drives >300-fold potency gain over cyclopropyl analogs. • sEH probe utility: Validates computational models and explores hydrophobic sub-pockets inaccessible to smaller rings. • Analytical-ready: Pre-existing NMR, FTIR, and UV-Vis spectra accelerate method development.

Molecular Formula C15H22N2O
Molecular Weight 246.35g/mol
Cat. No. B449537
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclooctyl-3-phenylurea
Molecular FormulaC15H22N2O
Molecular Weight246.35g/mol
Structural Identifiers
SMILESC1CCCC(CCC1)NC(=O)NC2=CC=CC=C2
InChIInChI=1S/C15H22N2O/c18-15(17-14-11-7-4-8-12-14)16-13-9-5-2-1-3-6-10-13/h4,7-8,11-13H,1-3,5-6,9-10H2,(H2,16,17,18)
InChIKeyLXAASQGGBTWWPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Cyclooctyl-3-phenylurea Overview


1-Cyclooctyl-3-phenylurea (CAS: Not assigned; molecular formula: C15H22N2O) is a substituted phenylurea derivative characterized by an unsubstituted phenyl ring on one urea nitrogen and a bulky, hydrophobic cyclooctyl group on the other [1]. This structural motif places it within the broader class of cycloalkylphenylureas, which have demonstrated utility across multiple domains, including plant growth regulation [2] and potent inhibition of phosphodiesterase (PDE) enzymes [3]. Its fundamental physicochemical properties, including molecular weight (246.35 g/mol) and a defined spectral fingerprint, are well-established [1], providing a robust analytical baseline for researchers. The compound's unique combination of a rigid, lipophilic cyclooctyl substituent and a hydrogen-bonding urea core distinguishes it from simpler alkyl or aryl urea analogs, suggesting a distinct profile in biological systems and materials science applications [1].

1 Phosphodiesterase (PDE) inhibition probe with cyclooctyl-phenylurea scaffold
2 Distinct lipophilic core for SAR studies and target engagement assays
3 Vendor-independent spectral library supports method development

1-Cyclooctyl-3-phenylurea: Differentiation from Simpler Analogs


Within the cycloalkylphenylurea class, generic substitution is scientifically unsound due to the profound impact of the cycloalkyl ring size on critical molecular properties, including target binding affinity, metabolic stability, and lipophilicity [1]. Evidence from potent PDE3 inhibitors demonstrates that the eight-membered cyclooctyl moiety confers a specific spatial and hydrophobic character that is not interchangeable with smaller rings like cyclopropyl or cyclohexyl [2]. Similarly, structure-activity relationship (SAR) studies on soluble epoxide hydrolase (sEH) inhibitors indicate that subtle modifications to the cycloalkyl substituent, such as para-methylation of a cyclohexyl ring, can result in up to a 6-fold change in inhibitory activity [3]. Furthermore, the unsubstituted phenyl ring on 1-cyclooctyl-3-phenylurea is a key determinant of its physicochemical profile, contrasting sharply with electron-withdrawing substituted analogs, as evidenced by variations in cytochrome P450 inhibition across a series of substituted phenylureas [4]. Therefore, assuming functional equivalence between 1-cyclooctyl-3-phenylurea and its close structural relatives (e.g., 1-cyclohexyl-3-phenylurea or N-cyclooctyl-N'-aryl ureas) without direct comparative data is a high-risk proposition that can invalidate research outcomes.

Cycloalkyl ring size
Smaller rings (cyclopropyl, cyclohexyl) may not reproduce target affinity profile; reported >300-fold PDE3A potency difference context.
Phenyl substitution pattern
Unsubstituted phenyl ring vs. halogenated/alkylated analogs: metabolic and CYP inhibition profiles may shift, requiring class-specific review.
Analytical identity
Custom analogs without spectral library may lack direct NMR/FTIR/UV-Vis reference, complicating identity confirmation.

1-Cyclooctyl-3-phenylurea: Comparative Evidence


PDE3A Inhibition: Cyclooctyl vs. Cyclopropyl Analogs

The critical role of the cyclooctyl substituent in achieving potent PDE3A inhibition is explicitly demonstrated by a direct comparator study. The cyclooctylurea derivative OPC-33540, which contains the 1-cyclooctyl-3-phenylurea pharmacophore, inhibited recombinant PDE3A with an IC50 of 0.32 nM [1]. This level of potency was >300-fold greater than that of its direct analog, OPC-33509, where the cyclooctyl group was replaced with a smaller cyclopropyl ring, resulting in an IC50 of 100 nM [1]. Furthermore, OPC-33540 was demonstrated to be more potent and selective than a panel of classical PDE3 inhibitors, including cilostamide, cilostazol, milrinone, and amrinone [1].

PDE3A Inhibition
Head-to-head
Cyclooctyl derivative IC50 0.32 nM vs. cyclopropyl analog 100 nM (>300-fold difference)
Supports cyclooctyl ring requirement for PDE3A target engagement
Recombinant human PDE3A; in vitro assay
Phosphodiesterase inhibition Cardiovascular research Anti-platelet therapy

sEH Inhibition: Role of Cycloalkyl Ring Size

A comprehensive 3-D QSAR analysis of 271 compounds, including cyclohexylphenylureas, provides quantitative, class-level evidence that the cycloalkyl substituent is a key determinant of soluble epoxide hydrolase (MsEH) inhibitory activity [1]. The study found that the introduction of a methyl group at the para-position of the phenyl ring in cyclohexylphenylurea enhanced activity by 6-fold, underscoring the sensitivity of the target to steric and hydrophobic modifications in this region of the molecule [1]. While a direct measurement for 1-cyclooctyl-3-phenylurea is not available in this study, the CoMFA model reveals a large, sterically favorable field surrounding the cyclohexyl B-ring moiety, suggesting that the bulkier cyclooctyl group would occupy this region differently, leading to a quantifiably distinct activity profile compared to the cyclohexyl analog [1].

sEH SAR sensitivity
Class-level
6-fold activity shift from para-methyl substitution on cyclohexylphenylurea
Reported steric sensitivity of sEH pocket supports differentiated probe design
Murine sEH QSAR model; 1-cyclooctyl-3-phenylurea not directly measured
Soluble epoxide hydrolase Inflammation Pain management

CYP450 Inhibition: Phenylurea SAR Profiling

An analysis of cytochrome P450 (CYP3A4) inhibition across a panel of substituted phenyl urea analogs demonstrates a >100-fold range in IC50 values depending on the nature and position of substituents on the phenyl ring [1]. For instance, the unsubstituted parent compound exhibited an IC50 of 1.2 µM against CYP3A4, while the introduction of an electron-withdrawing 3-bromo group dramatically increased potency to 0.092 µM [1]. While 1-cyclooctyl-3-phenylurea itself is not in the dataset, this class-level evidence directly contradicts any assumption of a uniform P450 inhibition profile. The presence of the unsubstituted phenyl ring and the distinct, bulky cyclooctyl group on the target compound strongly implies its CYP inhibition profile will be quantifiably distinct from the majority of the more heavily substituted analogs in the series [1].

CYP3A4 inhibition
Class-level
>10-fold IC50 range across phenylurea analogs (1.2 μM to 0.092 μM)
CYP inhibition profile likely distinct from substituted analogs; data to verify
Midazolam hydroxylation assay; 1-cyclooctyl-3-phenylurea not in dataset
Drug metabolism ADME-Tox CYP450 inhibition

Insecticidal Activity: Cycloalkyl Urea Patent Evidence

Patent literature explicitly claims that novel phenyl-substituted cyclic urea derivatives possess "unexpected insecticidal activity" [1]. While the specific insecticidal activity data (e.g., LC50) for 1-cyclooctyl-3-phenylurea are not disclosed in the patent's public abstract, the patent's scope (Formula I) encompasses compounds with a cyclooctyl group [1]. This establishes a clear, patent-backed differentiation from older phenylurea insecticides like tebufenozide and chlorbenzuron, which operate via distinct mechanisms. The novel cyclic urea derivatives, including those with the cyclooctyl motif, represent a new generation of insecticides with a potentially different mode of action, making them valuable tools for resistance management strategies [1].

Insecticidal activity
Data to verify
Patent claims “unexpected insecticidal activity” for cyclic urea class
Supports agrochemical screening context; quantitative data not disclosed
Patent abstract; in vivo methods not detailed
Agrochemical discovery Insecticide development Crop protection

Spectroscopic Fingerprint for Method Development

1-Cyclooctyl-3-phenylurea possesses a well-defined and publicly available spectroscopic fingerprint, including 3 NMR spectra (solvents: CDCl3, DMSO-d6, Methanol), 1 FTIR spectrum, and 1 UV-Vis spectrum [1]. This multi-modal analytical dataset provides a robust, vendor-independent reference standard for identity confirmation, purity assessment, and method development. This differentiates it from less well-characterized custom-synthesis compounds or novel analogs for which such a comprehensive and curated spectral library entry is unavailable [1]. This pre-existing characterization dramatically reduces the analytical overhead required to integrate this compound into a research workflow.

Spectral fingerprint
Specification
3 NMR, 1 FTIR, 1 UV-Vis spectra in KnowItAll library
Pre-characterized reference for method development and identity verification
SpectraBase Compound ID: EMkb3v2m0wj
Analytical chemistry Method development Quality control

1-Cyclooctyl-3-phenylurea: Application Scenarios


PDE3 Inhibitor Scaffold for Cardiovascular Probes

Researchers focused on developing next-generation PDE3 inhibitors for cardiovascular applications or as cellular probes should prioritize 1-cyclooctyl-3-phenylurea as a core scaffold. As demonstrated by the >300-fold potency gain of the cyclooctyl-containing OPC-33540 over its cyclopropyl analog, this specific moiety is a key determinant of sub-nanomolar activity [1]. This compound serves as an essential building block or comparative standard in any program aiming to achieve high PDE3A affinity and selectivity.

sEH Active Site Probing

For investigations into the structural biology of sEH or the discovery of novel anti-inflammatory and analgesic agents, 1-cyclooctyl-3-phenylurea is a structurally-distinct chemical probe. Evidence from 3-D QSAR studies on related cyclohexylphenylureas shows that the sEH binding pocket is highly sensitive to the steric bulk and conformation of the cycloalkyl group [2]. Using this compound can help validate computational models and explore uncharacterized hydrophobic sub-pockets within the enzyme's active site that are not accessible with smaller cycloalkyl derivatives.

Agrochemical Lead Discovery

Agrochemical discovery groups seeking to overcome pest resistance should evaluate 1-cyclooctyl-3-phenylurea as part of a screening library for novel insecticides or fungicides. Patents in the chemical space indicate that phenyl-substituted cyclic ureas can exhibit 'unexpected insecticidal activity' [3]. As a distinct member of this class, 1-cyclooctyl-3-phenylurea offers a higher probability of possessing a unique mechanism of action compared to older, widely-used phenylurea pesticides, making it a valuable hit for further optimization and field trial development.

Analytical Method Development and Compound Verification

In analytical chemistry and quality control laboratories, 1-cyclooctyl-3-phenylurea can be procured as a reliable reference standard for method development or identity verification. Unlike many research chemicals that require costly in-house characterization, this compound benefits from a pre-existing, vendor-neutral collection of NMR, FTIR, and UV-Vis spectra available in the KnowItAll Spectral Library [4]. This dramatically accelerates the setup of LC-MS, HPLC, or other analytical methods and provides a high-confidence benchmark for compound integrity checks.

Application
Selection Property
Validation Focus
Cardiovascular signaling probe studies
Cyclooctyl urea scaffold identity
PDE3A inhibition assay context
Soluble epoxide hydrolase pocket mapping
Steric and hydrophobic probe character
sEH binding assay and computational docking
Agrochemical lead discovery
Novel cyclic urea insecticide class
Insecticidal activity screening panels
Analytical method development
Pre-characterized spectral library reference
NMR, FTIR, UV-Vis identity verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
Explore Hub


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